6-Bromopyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine.
Preparation Methods
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often employ microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-Bromopyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Cyclization Reactions: These reactions can further expand the ring system, creating more complex structures.
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it useful in developing new materials with specific electronic characteristics.
Biological Studies: It is used in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind effectively to these targets, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidin-2-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
6-Bromopyrazolo[1,5-a]pyrimidin-2-ol hydrochloride: This compound has similar structural features but differs in its functional groups, leading to distinct chemical properties and applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This derivative is used in energetic materials due to its high nitrogen content and stability.
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNSTGKGJCQUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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